Lyciumin A

Descripción general

Descripción

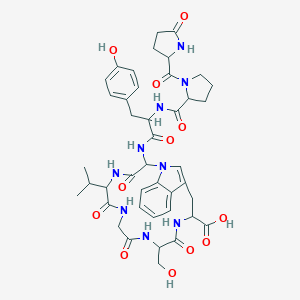

Lyciumin A is a cyclic octapeptide . It exhibits inhibitory activity on proteases, renin, and angiotensin-converting enzyme . This product is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .

Synthesis Analysis

Lyciumin precursor genes encode both a BURP domain and repetitive lyciumin core peptide motifs . Heterologous expression of the lyciumin precursor gene alone is sufficient to produce the derived lyciumins in tobacco .Molecular Structure Analysis

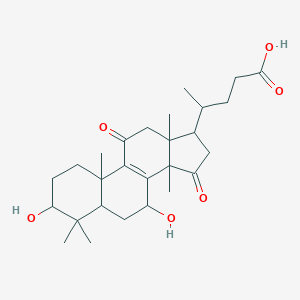

The molecular weight of Lyciumin A is 873.91 . Its molecular formula is C42H51N9O12 . The structure of Lyciumin A features an N-terminal pyroglutamate and a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon .Chemical Reactions Analysis

Genome mining suggests that lyciumin chemotypes are widespread in flowering plants . The different abundance of peaks corresponding to cyclic peptides indicates that Lyciumin A is the main cyclic peptide in Cortex Lycii .Aplicaciones Científicas De Investigación

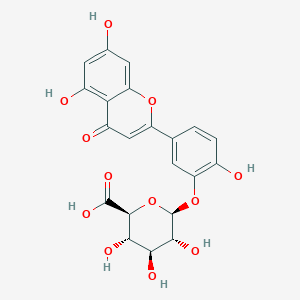

Neuroprotective Effects : Lyciumin A, along with other compounds in Lycii Cortex (LyC), has been shown to prevent cell damage in primary cerebellar granule neurons induced by oxidative stress. This suggests potential applications in preventing or treating neurodegenerative diseases related to oxidative stress (Li et al., 2015).

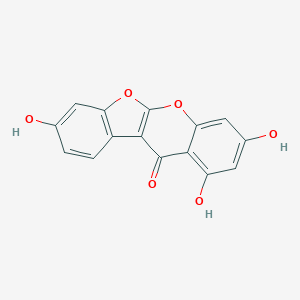

Phytochemical Identification : A study focusing on the root barks of Lycium chinense identified lyciumin as a furolactone-type lignan. This work contributes to the understanding of the phytochemical composition of Lycium species and opens avenues for exploring the pharmacological potential of these compounds (Li et al., 2013).

Branched Cyclic Peptides in Plants : Lyciumins, including lyciumin A, have been identified as a class of branched cyclic ribosomal peptides in plants. These findings highlight the wide distribution and potential therapeutic and agrochemical applications of lyciumins in crop and forage plants (Kersten & Weng, 2018).

Configurational and Conformational Analyses : Research on lyciumin A has included configurational and conformational analyses to determine its stereostructure and solution form. This study is significant for understanding the chemical properties and potential biological activities of lyciumin A (Morita et al., 1996).

Ethnopharmacological Review : The genus Lycium, which includes lyciumin A, has been reviewed for its food and medicinal uses. This review provides an integrated appraisal of the traditional and current therapeutic and preventive health claims of Lycium species (Yao et al., 2018).

Gene-guided Discovery in Plants : Lyciumins have been a subject of gene-guided discovery in plants, indicating their significance in plant chemistry and potential for various applications in pharmaceuticals and agrochemicals (Kersten & Weng, 2018).

Mecanismo De Acción

Lyciumin A exhibits inhibitory activity on proteases, renin, and angiotensin-converting enzyme . It can be used for the research of hypertension . It also has neuro-protective effects on a number of neuronal diseases .

It is stable for two years when stored at the recommended temperature . It is in powder form .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

11-(hydroxymethyl)-2-[[3-(4-hydroxyphenyl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLXDNCMOVXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lyciumin A | |

CAS RN |

125708-06-7 | |

| Record name | Lyciumin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

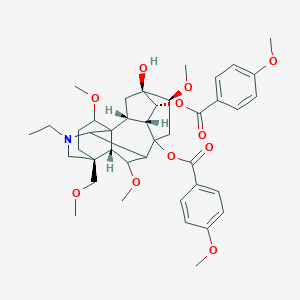

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

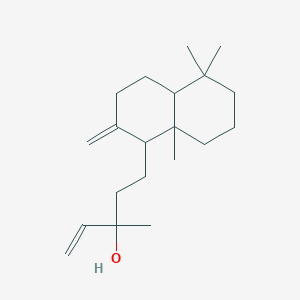

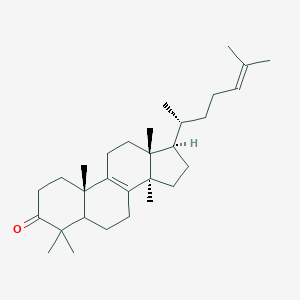

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)